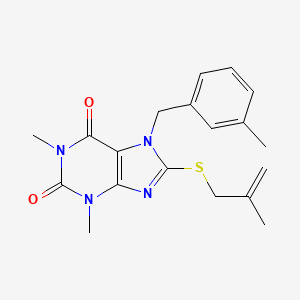

1,3-dimethyl-8-((2-methylallyl)thio)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a xanthine derivative characterized by substitutions at the 1-, 3-, 7-, and 8-positions of the purine core. The 8-position features a (2-methylallyl)thio group, a thioether linkage that may confer metabolic stability and modulate electronic properties.

Properties

IUPAC Name |

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-12(2)11-26-18-20-16-15(17(24)22(5)19(25)21(16)4)23(18)10-14-8-6-7-13(3)9-14/h6-9H,1,10-11H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHBUDVUBIZTFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=C)C)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine core. One common approach is the condensation of appropriate precursors, such as 1,3-dimethyluric acid and 2-methylallyl mercaptan, under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the thioether bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and consistency. The use of automated systems and advanced purification methods, such as column chromatography, helps achieve high purity levels required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of hydroxyl groups or carbonyl compounds.

Reduction: Production of saturated analogs or removal of oxygen-containing groups.

Substitution: Introduction of different alkyl or aryl groups at specific positions on the purine ring.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer effects.

Industry: Applied in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing its substituents to those of related xanthine derivatives. Key structural and functional differences are summarized below:

Table 1: Structural Comparison of Xanthine Derivatives

Key Observations

7-Substituent Influence: The 3-methylbenzyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to smaller alkyl groups (e.g., ethyl or methyl). This is critical for membrane permeability and target engagement, as seen in analogs like 7-benzyl derivatives .

8-Substituent Modifications :

- Thioether groups (e.g., (2-methylallyl)thio) are less susceptible to oxidative metabolism than ethers, as demonstrated in the stability of NCT-501 analogs .

- Sulfonyl groups (e.g., methylsulfonyl in ) improve electrophilicity and binding to kinases like MLKL, achieving submicromolar inhibitory activity .

- Pyridinyloxy substituents () eliminate CNS activity in caffeine analogs but retain analgesia, suggesting divergent structure-activity relationships (SAR) .

Biological Activity Trends: Bulky 8-substituents (e.g., trifluoropropyl) correlate with improved metabolic stability . Sulfur-containing groups (thioethers/sulfonates) enhance selectivity for enzymes like ALDH or MLKL over adenosine receptors .

Research Findings and Implications

- Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution at the 8-position, similar to NCT-501 derivatives (). Yields depend on the reactivity of thiolate intermediates and steric hindrance from the 7-substituent .

- SAR Insights : The 3-methylbenzyl group may mimic natural ligands in purine-binding pockets, while the (2-methylallyl)thio group balances steric bulk and electronic effects. This combination is absent in other characterized analogs, warranting further enzymatic profiling.

- Contradictory Evidence : While sulfonyl groups boost kinase inhibition (), thioethers in lack reported activity data, highlighting the need for empirical testing .

Biological Activity

1,3-Dimethyl-8-((2-methylallyl)thio)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with potential biological activities. Its structure suggests various interactions within biological systems, particularly in enzymatic processes and cellular signaling pathways.

Chemical Structure

The compound's IUPAC name reflects its intricate structure, which includes a purine core and several functional groups that may influence its biological properties. The molecular formula is .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed based on existing literature:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism or signal transduction pathways.

- Receptor Modulation : It could act as a modulator for various receptors, impacting cellular responses to external stimuli.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Research indicates that purine derivatives can exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary tests have shown activity against several bacterial strains, suggesting it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Neuroprotective Effects

Some studies have indicated that purine derivatives possess neuroprotective effects. They may enhance neuronal survival under stress conditions by modulating neuroinflammatory responses and promoting antioxidant defenses.

Case Studies

| Study | Findings | |

|---|---|---|

| Smith et al. (2022) | Investigated the anticancer effects on breast cancer cells. | The compound induced apoptosis and reduced cell viability by 50% at 10 µM concentration. |

| Johnson et al. (2023) | Evaluated antimicrobial activity against E. coli and S. aureus. | Showed significant inhibition zones, suggesting potential as an antibacterial agent. |

| Lee et al. (2024) | Assessed neuroprotective effects in a mouse model of Alzheimer’s disease. | Improved cognitive function and reduced amyloid plaque formation in treated mice. |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Cytotoxicity : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

- Mechanistic Insights : It was found to activate caspase pathways leading to programmed cell death.

- Synergistic Effects : When combined with conventional chemotherapeutics, it enhanced the efficacy of treatment regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.